molecular formula C7H15NO B8769131 2-Isopropyltetrahydro-1,3-oxazine CAS No. 112980-84-4

2-Isopropyltetrahydro-1,3-oxazine

Cat. No. B8769131
M. Wt: 129.20 g/mol
InChI Key: IBFMMCKAEYTENK-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

To a solution of 3-aminopropanol (91 g, 65.4 mmol) in toluene (100 mL) was added isobutraldehyde (9.0 mL, 99.1 mmol, 1.5 equiv.) and MgSO4 (7.5 g) to generate an exotherm. The slurry was stirred for 30 min. and an additional portion of MgSO4 was added (7.5 g), and the slurry was stirred overnight. The resulting mixture was filtered and concentrated under reduced pressure. The condensate was again concentrated under reduced pressure and the two residues were combined to afford 2isopropyltetrahydro-1,3-oxazine as a colorless oil (5.18 g, 61%) 1H NMR (CDCl3) δ0.84-0.88 (m, 6H), 1.24-1.29 (m, 1H), 1.51-1.66 (m, 3H), 2.77-2.87 (m, 1H), 3.07-3.13 (m, 1H), 3.60-3.76 (m, 2H), 4.00-4.05 (m, 1H).
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[O-]S([O-])(=O)=O.[Mg+2].[C:12]1([CH3:18])[CH:17]=CC=C[CH:13]=1>>[CH:12]([CH:18]1[NH:1][CH2:2][CH2:3][CH2:4][O:5]1)([CH3:17])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
NCCCO
Name
Quantity
7.5 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the slurry was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The condensate was again concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1OCCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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